2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Overview
Description
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE is a useful research compound. Its molecular formula is C17H19F3N4O and its molecular weight is 352.35 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-3-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is 352.15109573 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various naphthalene and pyridine derivatives, showcasing the compound's utility in synthesizing complex organic structures with potential for diverse chemical reactivity and applications (Harb et al., 1989).
Regioselective Synthesis : Demonstrates the synthesis of pyridine derivatives, indicating the potential of such compounds in creating targeted molecules for research and development purposes (Yang et al., 2013).
Potential Anticancer Applications
Novel Pyrazolopyrimidines Derivatives : Synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential therapeutic applications of pyrazolo[3,4-b]pyridine derivatives in cancer treatment and inflammation (Rahmouni et al., 2016).
Applications in Materials Science
Junction Characteristics of Pyrazolo Pyridine Derivatives : Investigation into the optical and diode characteristics of pyrazolo[4,3-b]pyridine derivatives reveals their potential utility in materials science, particularly in the fabrication of photosensors and electronic devices (Zedan et al., 2020).
Antiviral and Antibacterial Activities
Synthesis and Antiviral Activities : A study on the synthesis, characterization, and evaluation of antiviral activities of pyridopyrazolotriazines suggests the potential of pyrazolo[3,4-b]pyridine derivatives in developing new antiviral agents (Attaby et al., 2007).
Antibacterial Evaluation : The creation of novel heterocyclic compounds containing a sulfonamido moiety, with some showing high antibacterial activities, underlines the relevance of pyrazolo[3,4-b]pyridine derivatives in antimicrobial research (Azab et al., 2013).
Properties
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-10-15-12(17(18,19)20)8-13(11-4-5-11)21-16(15)24(22-10)9-14(25)23-6-2-3-7-23/h8,11H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDOFHFHBUKTDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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